molecular formula C24H29N5O2 B4192422 N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE

N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE

Cat. No.: B4192422
M. Wt: 419.5 g/mol
InChI Key: JSYDQHXSVIIMLE-UHFFFAOYSA-N
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Description

N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with an appropriate intermediate.

    Attachment of the Benzamide Moiety: The final step involves coupling the benzimidazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Cyclohexylamino Compounds: Compounds like cyclohexylamine, which is used in the production of pharmaceuticals and agrochemicals.

Uniqueness

N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[5-(cyclohexylcarbamoylamino)-1-methylbenzimidazol-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-29-21-13-12-19(27-24(31)26-18-10-6-3-7-11-18)16-20(21)28-22(29)14-15-25-23(30)17-8-4-2-5-9-17/h2,4-5,8-9,12-13,16,18H,3,6-7,10-11,14-15H2,1H3,(H,25,30)(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYDQHXSVIIMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NC3CCCCC3)N=C1CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
Reactant of Route 4
N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE

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